molecular formula C13H16N2O B2412386 3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one CAS No. 1022784-04-8

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one

Cat. No.: B2412386
CAS No.: 1022784-04-8
M. Wt: 216.284
InChI Key: JZXYJTMLUYLYID-UHFFFAOYSA-N
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Description

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one is an organic compound that features a cyclohexene ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one typically involves the reaction of 2-aminophenylamine with 5-methylcyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as lutidine and a solvent like dichloromethane . The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-aminoanilino)-5-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-6-10(8-11(16)7-9)15-13-5-3-2-4-12(13)14/h2-5,8-9,15H,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXYJTMLUYLYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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